molecular formula C9H10N4O3 B2623123 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 946362-57-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2623123
CAS No.: 946362-57-8
M. Wt: 222.204
InChI Key: FGIAJCHQTZEOQU-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at the 5-position and a butyramide group at the 2-position. This structure combines two pharmacologically relevant heterocycles, making it a candidate for investigation in medicinal chemistry, particularly for antimicrobial or enzyme-inhibitory applications. Its synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide intermediates, followed by functionalization with isoxazole derivatives .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-3-7(14)11-9-13-12-8(15-9)6-4-5-10-16-6/h4-5H,2-3H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIAJCHQTZEOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The isoxazole and oxadiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the rings.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Key structural analogues include:

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

These compounds share the 1,3,4-oxadiazole scaffold but differ in substituents (e.g., sulfonamide groups, arylalkyl chains) and appended heterocycles (furan vs. isoxazole).

Parameter N-(5-(isoxazol-5-yl)-oxadiazol-2-yl)butyramide LMM5 LMM11
Core Structure 1,3,4-Oxadiazole with isoxazole 1,3,4-Oxadiazole with 4-methoxyphenyl 1,3,4-Oxadiazole with furan
Substituents Butyramide Benzyl(methyl)sulfamoyl benzamide Cyclohexyl(ethyl)sulfamoyl benzamide
Bioactivity Focus Hypothesized enzyme inhibition Antifungal (vs. Candida spp.) Antifungal (vs. Candida spp.)
Solubility Likely DMSO/Pluronic F-127-based (predicted) 0.5% DMSO + 0.02% Pluronic F-127 0.5% DMSO + 0.02% Pluronic F-127

Functional Comparison

  • Antifungal Activity : LMM5 and LMM11 exhibit moderate antifungal activity against Candida albicans (MIC₅₀: 16–32 µg/mL), comparable to fluconazole but with higher cytotoxicity . In contrast, N-(5-(isoxazol-5-yl)-oxadiazol-2-yl)butyramide lacks direct antifungal data, though its isoxazole group may confer distinct target selectivity (e.g., bacterial enzymes).
  • Stability : Isoxazole’s electron-deficient nature may enhance metabolic stability compared to LMM11’s furan, which is prone to oxidation.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound that combines isoxazole and oxadiazole moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound features an isoxazole ring linked to a 1,3,4-oxadiazole structure and a butyramide group. This unique combination of functional groups contributes to its potential biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with isoxazole and oxadiazole rings have shown significant antimicrobial activity against various pathogens.

CompoundAntimicrobial ActivityReference
5aExcellent
5dExcellent
5fExcellent

The compounds mentioned demonstrated strong inhibition against bacterial strains, suggesting that the structural features of isoxazole and oxadiazole enhance their efficacy.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. The mechanism of action involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.

Case Study: Cytotoxicity in Leukemia Cells

A study on isoxazole derivatives showed promising results in inhibiting human promyelocytic leukemia cells (HL-60). The compounds affected the expression levels of apoptosis-related genes:

Isoxazole DerivativeBcl-2 Expressionp21 WAF-1 Expression
3DecreasedIncreased
6IncreasedIncreased

These findings indicate that compound 3 induces apoptosis while compound 6 primarily causes cell cycle arrest. Such mechanisms highlight the potential of these derivatives in cancer therapy .

Anti-inflammatory Activity

The mechanism of action for this compound may also include anti-inflammatory effects. Research suggests that compounds with isoxazole and oxadiazole rings can inhibit enzymes involved in inflammatory pathways.

Mechanism Insights

The interaction of this compound with specific molecular targets may lead to the modulation of inflammatory responses. For instance, it could inhibit cyclooxygenase (COX) enzymes or other pro-inflammatory mediators .

Summary of Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Induces apoptosis and affects gene expression in leukemia cells.
  • Anti-inflammatory : Potentially inhibits key inflammatory enzymes.

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